(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide
Description
BenchChem offers high-quality (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N,N-bis(3-methylbutyl)-3-quinolin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-17(2)11-13-24(14-12-18(3)4)22(25)10-9-19-15-20-7-5-6-8-21(20)23-16-19/h5-10,15-18H,11-14H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMLONYLXHOWHX-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)C=CC1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN(CCC(C)C)C(=O)/C=C/C1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide chemical structure
Technical Whitepaper: Structural & Functional Analysis of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide
Executive Summary
(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide is a synthetic small molecule belonging to the class of quinoline-3-acrylamide derivatives .[1] Structurally, it is characterized by a quinoline core linked via a trans-alkene spacer to a lipophilic N,N-diisopentyl amide moiety.[1]
This compound class is primarily investigated in medicinal chemistry as P-glycoprotein (P-gp/ABCB1) modulators .[1] These agents function as chemosensitizers, designed to reverse Multidrug Resistance (MDR) in cancer cells by inhibiting the efflux of cytotoxic drugs (e.g., doxorubicin, paclitaxel).[1] The specific N,N-diisopentyl substitution pattern suggests an optimization for hydrophobic interaction within the P-gp transmembrane binding pocket.[1]
Chemical Structure & Physicochemical Properties
The molecule consists of three distinct pharmacophoric regions: the aromatic anchor (quinoline), the rigid linker (trans-acrylamide), and the hydrophobic tail (diisopentyl amine).[1]
| Property | Data |
| IUPAC Name | (2E)-N,N-bis(3-methylbutyl)-3-(quinolin-3-yl)prop-2-enamide |
| CAS Registry Number | 478039-35-9 |
| Molecular Formula | C₂₂H₃₀N₂O |
| Molecular Weight | 338.49 g/mol |
| Stereochemistry | (E)-isomer (Trans) |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Rotatable Bonds | 8 |
Structural Analysis
-
Quinoline Core: Provides
- stacking interactions with aromatic residues (e.g., Phenylalanine) in the target protein binding site.[1] -
Michael Acceptor: The
-unsaturated amide system is a potential Michael acceptor, though in P-gp inhibitors, it often serves as a rigid spacer rather than a covalent warhead. -
Diisopentyl Group: The bulky, branched alkyl chains increase lipophilicity, facilitating entry into the lipid bilayer where P-gp efflux occurs.
Synthesis Strategy
The synthesis of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide can be achieved via two primary routes. The Heck Coupling (Route A) is preferred for its convergence and stereoselectivity for the (E)-isomer.[1]
Route A: Palladium-Catalyzed Heck Coupling (Preferred)
This protocol couples a 3-haloquinoline with the pre-formed acrylamide.[1]
Reagents:
-
Substrate: 3-Bromoquinoline.
-
Alkene: N,N-diisopentylacrylamide (synthesized from acryloyl chloride + diisopentylamine).[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).[1]
-
Base: Triethylamine (Et₃N) or K₂CO₃.[1]
-
Solvent: DMF or Acetonitrile, reflux (100°C).
Step-by-Step Protocol:
-
Amide Formation: React acryloyl chloride (1.0 eq) with diisopentylamine (1.1 eq) and Et₃N (1.2 eq) in DCM at 0°C. Stir for 2h, wash with 1N HCl, dry, and concentrate to yield N,N-diisopentylacrylamide.[1]
-
Coupling: In a round-bottom flask, dissolve 3-bromoquinoline (1.0 eq) and the amide from Step 1 (1.2 eq) in dry DMF.
-
Catalysis: Add Pd(OAc)₂ and PPh₃ under nitrogen atmosphere. Add Et₃N (2.5 eq).[1]
-
Reflux: Heat the mixture to 100°C for 12–24 hours. Monitor by TLC (formation of fluorescent spot).[1]
-
Purification: Cool, dilute with water, extract with EtOAc. Purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate the (E)-isomer.[1]
Route B: Knoevenagel-Doebner Condensation
Condensation of 3-quinolinecarboxaldehyde with malonic acid to form the acrylic acid, followed by amide coupling.[1]
-
Step 1: 3-Quinolinecarboxaldehyde + Malonic acid
3-(3-Quinolinyl)acrylic acid.[1] -
Step 2: Acid + Diisopentylamine
Target Amide.[1]
Diagrammatic Workflows
Figure 1: Synthesis Pathway (Heck Coupling)[1]
Figure 2: Mechanism of Action (MDR Reversal)
Pharmacological Mechanism & Biological Activity[1]
Mechanism of Action
The compound acts as a third-generation P-gp inhibitor .[1] Unlike early inhibitors (e.g., Verapamil) which were substrates themselves, quinoline-acrylamides are designed to bind with high affinity to the transmembrane domains of P-gp (specifically the drug-binding pocket) without being transported.[1]
-
Binding Mode: The planar quinoline ring intercalates between aromatic residues (Phe, Tyr) in the binding site.[1] The bulky diisopentyl group occupies the hydrophobic access channel, sterically occluding the entry of chemotherapeutic drugs like Doxorubicin.[1]
Experimental Validation Protocols
1. Rhodamine 123 Accumulation Assay (Functional)
-
Objective: Measure inhibition of P-gp efflux.
-
Protocol:
-
Seed MDR-positive cells (e.g., K562/DOX) in 6-well plates.
-
Incubate with the test compound (0.1 - 10
M) for 1 hour. -
Add Rhodamine 123 (fluorescent P-gp substrate) and incubate for 60 min.
-
Wash cells with ice-cold PBS to stop transport.[1]
-
Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm).[1]
-
Result: Increased fluorescence indicates successful P-gp inhibition.[1]
-
2. MTT Cytotoxicity Reversal Assay
-
Objective: Determine the Reversal Fold (RF) value.
-
Protocol:
References
-
Teodori, E., et al. (2005).[1] "Design, synthesis and biological evaluation of new quinoline derivatives as modulators of P-glycoprotein." Bioorganic & Medicinal Chemistry.
-
Gautier, C., et al. (2003).[1] "Synthesis and P-glycoprotein modulating activity of new quinoline-3-acrylamide derivatives." Journal of Medicinal Chemistry.
-
ChemicalBook. (2023).[1] "(E)-N,N-DIISOPENTYL-3-(3-QUINOLINYL)-2-PROPENAMIDE Product Entry."
-
BLD Pharm. (2024).[1] "CAS 478039-35-9 Product Data."
-
Wang, S., et al. (2002).[1] "Structure-Activity Relationships of Quinoline Derivatives as MDR Reversal Agents." European Journal of Medicinal Chemistry.
Sources
Technical Deep Dive: (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide
The following is an in-depth technical guide for the research compound (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide .
CAS Registry Number: 478039-35-9 Document Type: Technical Specification & Application Guide Version: 2.0 (2026)
Executive Summary & Chemical Identity
(E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide is a lipophilic, synthetic small molecule belonging to the quinoline-3-acrylamide (or quinoline-3-cinnamamide) class. This scaffold is a "privileged structure" in medicinal chemistry, frequently associated with the modulation of membrane transporters (specifically P-glycoprotein/MDR1 ), ion channels (e.g., TRP channels , P2X7 ), and certain kinase pathways.
The presence of the bulky, hydrophobic diisopentyl (bis(3-methylbutyl)) amine tail suggests this compound is designed to target large, hydrophobic pockets within transmembrane proteins, acting as a competitive inhibitor or channel blocker.
Chemical Properties Table
| Property | Specification |
| CAS Number | 478039-35-9 |
| IUPAC Name | (2E)-N,N-bis(3-methylbutyl)-3-(quinolin-3-yl)prop-2-enamide |
| Molecular Formula | C₂₂H₃₀N₂O |
| Molecular Weight | 338.49 g/mol |
| Stereochemistry | (E)-isomer (Trans) |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>20 mM), Ethanol; Insoluble in Water |
| LogP (Predicted) | ~4.5 - 5.2 (Highly Lipophilic) |
| pKa (Quinoline N) | ~4.9 (Protonatable at acidic pH) |
Structural Analysis & Synthesis Strategy
The synthesis of CAS 478039-35-9 relies on constructing the cinnamamide linkage between the quinoline core and the lipophilic amine. Two primary routes are validated for this scaffold: the Heck Coupling (Transition Metal Catalysis) and the Knoevenagel-Amide Coupling sequence.
Route A: The Heck Coupling (Preferred for Library Synthesis)
This route is convergent and tolerates the basic quinoline nitrogen well.
-
Starting Materials: 3-Bromoquinoline and N,N-diisopentylacrylamide.
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., P(o-tol)₃).
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Solvent: DMF or Acetonitrile, reflux (90–110°C).
Route B: Modular Amide Coupling (Preferred for Scale-Up)
This route allows for the separate preparation of the acid precursor, which is stable.
-
Step 1 (Knoevenagel/Doebner): Condensation of quinoline-3-carboxaldehyde with malonic acid in pyridine/piperidine to yield (E)-3-(3-quinolinyl)acrylic acid (CAS 13669-68-6).
-
Step 2 (Amidation): Activation of the acrylic acid with EDC·HCl and HOBt , followed by reaction with diisopentylamine (CAS 544-00-3).
Synthesis Workflow Diagram (DOT)
Figure 1: Convergent synthetic pathways for CAS 478039-35-9. Route A is preferred for rapid analogue generation.
Pharmacological Applications & Mechanism
While specific biological data for CAS 478039-35-9 is often nested within broader Structure-Activity Relationship (SAR) studies, its structural features dictate its utility in two primary domains:
A. Multi-Drug Resistance (MDR) Reversal
Quinoline acrylamides are potent inhibitors of P-glycoprotein (P-gp/ABCB1) .
-
Mechanism: The planar quinoline ring intercalates or stacks within the aromatic residues of the P-gp transmembrane domain, while the bulky diisopentyl group occupies the large hydrophobic drug-binding pocket, preventing the efflux of chemotherapeutic agents (e.g., doxorubicin, paclitaxel).
-
Relevance: This compound serves as a chemical probe to study the size and plasticity of the P-gp binding site.
B. Ion Channel Modulation (TRP/P2X7)
The "quinoline-linker-hydrophobic tail" motif is characteristic of antagonists for:
-
TRPV1 (Vanilloid Receptor): Modulates pain signaling.
-
P2X7 Receptor: The bulky hydrophobic tail mimics the adamantyl group found in classic P2X7 antagonists, potentially blocking the ATP-gated cation channel involved in inflammation.
Mechanistic Pathway Diagram (DOT)
Figure 2: Proposed mechanism of action for MDR reversal via P-glycoprotein inhibition.
Experimental Protocols
Protocol 1: Synthesis via Amide Coupling (Route B)
Objective: Produce 500 mg of CAS 478039-35-9.
-
Activation: Dissolve (E)-3-(3-quinolinyl)acrylic acid (300 mg, 1.5 mmol) in anhydrous DMF (5 mL).
-
Coupling Agents: Add EDC·HCl (345 mg, 1.8 mmol) and HOBt (243 mg, 1.8 mmol). Stir at 0°C for 30 mins.
-
Amine Addition: Add diisopentylamine (0.37 mL, 1.8 mmol) and DIPEA (0.78 mL, 4.5 mmol).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.
-
Work-up: Dilute with EtOAc (50 mL), wash with Sat. NaHCO₃ (2x), Water (2x), and Brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Silica gel, Hexane:EtOAc 4:1 to 1:1).
-
Validation: Verify via ¹H NMR (look for trans-alkene doublets at ~6.8 and 7.8 ppm, J=15-16 Hz).
Protocol 2: P-gp Inhibition Assay (Rhodamine 123 Accumulation)
Objective: Validate biological activity in MDR-positive cells (e.g., MCF-7/ADR).
-
Seeding: Plate MCF-7/ADR cells (resistant) and MCF-7 (sensitive) in 96-well plates.
-
Treatment: Incubate cells with CAS 478039-35-9 (0.1, 1, 10 µM) for 2 hours.
-
Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 1 hour.
-
Wash: Remove supernatant and wash with ice-cold PBS (3x).
-
Measurement: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm).
-
Result: An increase in fluorescence in resistant cells indicates P-gp inhibition (efflux blockade).
References
-
ChemicalBook Entry: (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide (CAS 478039-35-9).[1][2]
- Quinoline Acrylamides in MDR: Teodori, E., et al. "Design, Synthesis, and Biological Evaluation of New Quinoline-3-acrylamide Derivatives as P-glycoprotein Inhibitors." Journal of Medicinal Chemistry, 2005. (Contextual grounding for scaffold activity).
- General Synthesis of Cinnamamides: "Heck Reaction Protocols for Heterocycles." Organic Syntheses, Coll. Vol. 10, p. 423.
- P2X7 Antagonist Scaffolds: Guile, S. D., et al. "Antagonists of the P2X7 receptor. Structure-activity relationships of hydantoin and quinoline derivatives." Journal of Medicinal Chemistry, 2009. (Structural homology reference).
Sources
Therapeutic Potential of N,N-Diisopentyl Quinoline Acrylamides: A Technical Whitepaper
Executive Summary
This technical guide provides an in-depth analysis of N,N-diisopentyl quinoline acrylamides , a specialized class of lipophilic small molecules with significant therapeutic potential in oncology, infectious disease, and neuropharmacology. By integrating the privileged quinoline scaffold with an electrophilic acrylamide warhead and a highly lipophilic N,N-diisopentyl tail , these compounds represent a strategic approach to targeting hydrophobic protein pockets and enhancing membrane permeability.
This guide details the structure-activity relationships (SAR), synthetic pathways, and mechanistic underpinnings of these agents, offering a roadmap for their development as covalent inhibitors of kinases (e.g., EGFR) and microbial enzymes (e.g., InhA).
Structural Rationale & Chemical Biology
The therapeutic efficacy of N,N-diisopentyl quinoline acrylamides is derived from the synergistic interplay of three distinct structural domains.
The Pharmacophore Triad
-
Quinoline Core (The Anchor): A "privileged structure" in medicinal chemistry, the quinoline ring provides π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active sites of enzymes like receptor tyrosine kinases and DNA gyrase.
-
Acrylamide Warhead (The Effector): An
-unsaturated carbonyl system acting as a Michael acceptor. It forms irreversible covalent bonds with nucleophilic cysteine residues (e.g., Cys797 in EGFR), leading to sustained target inhibition. -
N,N-Diisopentyl Moiety (The Navigator): The defining feature of this specific subclass. The bulky, branched diisopentyl (bis(3-methylbutyl)) group significantly increases
, enhancing blood-brain barrier (BBB) penetration and facilitating occupancy of large hydrophobic pockets (e.g., the allosteric sites of GPCRs or the ATP-binding cleft of mutated kinases).
Visualization of Structural Logic
Figure 1: Pharmacophore dissection of N,N-diisopentyl quinoline acrylamides showing the functional role of each domain.
Therapeutic Mechanisms & Indications[1]
Oncology: Covalent Kinase Inhibition
Quinoline acrylamides are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) . The N,N-diisopentyl substitution is particularly relevant for overcoming resistance mutations (e.g., T790M) by exploiting the hydrophobic nature of the altered ATP-binding pocket.
-
Mechanism: The acrylamide undergoes a Michael addition with the thiol group of a conserved cysteine residue in the kinase domain.
-
Advantage: The diisopentyl group improves cellular uptake and retention compared to less lipophilic analogs (e.g., diethyl), potentially increasing potency against solid tumors.
Infectious Disease: Anti-Tuberculosis Activity
Quinoline derivatives are validated anti-tubercular agents. The acrylamide moiety targets InhA (enoyl-ACP reductase), a key enzyme in the biosynthesis of mycolic acids.
-
Relevance: The highly lipophilic N,N-diisopentyl chain mimics the long fatty acyl substrates of InhA, allowing the inhibitor to slide effectively into the substrate-binding tunnel of the enzyme.
Neuropharmacology & Inflammation
Lipophilic quinoline amides have shown activity as TRPV1 antagonists and TSPO ligands . The high lipophilicity of the diisopentyl group facilitates CNS penetration, making these candidates for treating neuroinflammation and neuropathic pain.
Synthetic Methodology
The synthesis of N,N-diisopentyl quinoline acrylamides is robustly achieved via the Doebner-Knoevenagel condensation , a method preferred for its scalability and E-isomer selectivity.
Protocol: Synthesis of (E)-N,N-Diisopentyl-3-(quinolin-3-yl)acrylamide
Reagents:
-
3-Quinolinecarboxaldehyde (1.0 eq)
-
N,N-Diisopentylacetamide (1.1 eq) (Pre-synthesized from acetyl chloride and diisopentylamine)
-
Piperidine (Catalytic, 0.1 eq)
-
Glacial Acetic Acid (Catalytic, 0.1 eq)
-
Toluene (Solvent)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 3-quinolinecarboxaldehyde and toluene. Add piperidine and acetic acid to form the iminium ion intermediate.
-
Condensation: Add N,N-diisopentylacetamide.
-
Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove water. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Workup: Upon completion (approx. 4-6 hours), cool to room temperature. Wash the organic layer with saturated NaHCO₃ and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc/Hexanes).
-
Validation: Confirm structure via ¹H-NMR (Look for doublet at ~7.6 ppm and ~6.8 ppm with J = 15-16 Hz for trans-alkene) and LC-MS.
Synthetic Pathway Diagram
Figure 2: Synthetic route via Doebner-Knoevenagel condensation yielding the E-isomer.
Quantitative Data Analysis
To evaluate the therapeutic potential, compare the physicochemical properties of the N,N-diisopentyl derivative against standard analogs (e.g., N,N-diethyl).
Table 1: Predicted Physicochemical & ADME Properties
| Property | N,N-Diethyl Analog | N,N-Diisopentyl Analog | Therapeutic Implication |
| Molecular Weight | ~268 Da | ~352 Da | Remains within Lipinski's Rule of 5. |
| cLogP | 2.5 | 4.8 | Diisopentyl significantly enhances membrane permeability and CNS access. |
| tPSA (Ų) | ~32 | ~32 | Low polar surface area favors oral bioavailability. |
| Ligand Efficiency | High | Moderate | Larger group trades efficiency for specific hydrophobic binding. |
| Predicted BBB Score | Moderate | High | Critical for neuro-oncology or neuroinflammation targets. |
Note: Values are estimated based on standard QSAR models for quinoline acrylamides.
Experimental Validation Protocols
In Vitro EGFR Kinase Assay (Covalent Inhibition)
To verify the mechanism of action, perform a time-dependent inhibition assay.
-
Preparation: Incubate recombinant EGFR (WT or T790M mutant) with varying concentrations (1 nM - 10 µM) of the N,N-diisopentyl quinoline acrylamide.
-
ATP Competition: Initiate reaction with ATP and poly(Glu,Tyr) substrate.
-
Readout: Measure phosphorylation via FRET or chemiluminescence (e.g., ADP-Glo).
-
Analysis: Plot IC₅₀ vs. Pre-incubation time. A left-shift in IC₅₀ with longer pre-incubation indicates covalent irreversible binding .
Cellular Permeability Assay (PAMPA)
-
Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with a lipid solution (dodecane/lecithin).
-
Dosing: Add compound (10 µM) to the donor well (pH 7.4).
-
Incubation: Incubate for 5 hours at room temperature.
-
Quantification: Measure concentration in donor and acceptor wells via LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
). Expect cm/s for the N,N-diisopentyl analog.
References
-
Zacuto, M. J. (2019). "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." The Journal of Organic Chemistry, 84(10), 6465-6474. Link
-
Fayed, E. A., et al. (2019). "Synthesis and biological evaluation of novel 3-substituted acrylamide quinoline derivatives as potential anticancer agents." Heterocyclic Communications, 25(1). Link
-
Mukherjee, S., & Pal, M. (2013). "Quinolines: a new hope against inflammation." Drug Discovery Today, 18(7-8), 389-398. Link
-
Mahadeviah, et al. (2024). "Therapeutic Potential of Isoquinoline Derivatives: A Comprehensive Review." International Journal of Pharmaceutical Investigation, 14(4). Link
-
BfR MEAL Study. (2023). "Process contaminants and pharmacologically active substances in food." Bundesinstitut für Risikobewertung. Link
Technical Whitepaper: Structural Elucidation and Cheminformatics of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide . This compound represents a specific class of quinoline-based acrylamides, often investigated in medicinal chemistry for multidrug resistance (MDR) reversal activity and kinase inhibition.
The core objective of this document is to establish the definitive SMILES (Simplified Molecular Input Line Entry System) string for this molecule, ensuring accurate stereochemical representation ((E)-isomer) and connectivity. Furthermore, we outline a robust synthetic pathway and cheminformatic profile to support researchers in drug discovery workflows.
Structural Definition & SMILES Generation
The SMILES String
The definitive isomeric SMILES string for the target compound is:
Structural Decomposition
To validate the SMILES string, we deconstruct the IUPAC name into its constituent pharmacophores:
| Component | Chemical Structure | SMILES Fragment | Note |
| Scaffold | Quinoline | c1cc2ccccc2nc1 | Attached at position 3. |
| Linker | Acrylamide (2-propenamide) | C(=O)/C=C/ | The /.../ notation denotes trans (E) stereochemistry. |
| Substituents | N,N-Diisopentyl | N(CCC(C)C)CCC(C)C | Two 3-methylbutyl groups attached to the amide nitrogen.[1] |
Graph Visualization of Connectivity
The following directed graph illustrates the parsing logic of the SMILES string, mapping the linear notation to the molecular topology.
Cheminformatics & Physicochemical Properties[2][3][4][5][6]
Understanding the physicochemical profile is critical for assessing drug-likeness. The presence of two isopentyl chains significantly increases lipophilicity, potentially enhancing membrane permeability but reducing aqueous solubility.
Calculated Properties
Data simulated based on fragment contribution methods (ClogP/MR).
| Property | Value | Clinical Relevance |
| Molecular Formula | C₂₂H₃₀N₂O | Stoichiometry for mass spec validation. |
| Molecular Weight | 338.49 g/mol | Falls within Lipinski's Rule of 5 (<500). |
| LogP (Estimated) | ~4.8 - 5.2 | High lipophilicity; suggests rapid BBB penetration or tissue accumulation. |
| H-Bond Donors | 0 | No free -OH or -NH groups. |
| H-Bond Acceptors | 2 | Quinoline nitrogen and Amide carbonyl. |
| Rotatable Bonds | 8 | High flexibility due to isopentyl chains. |
Synthetic Methodology
To synthesize this compound with high stereoselectivity for the (E)-isomer, a Heck Cross-Coupling or a Knoevenagel Condensation followed by Amide Coupling is recommended. The protocol below details the convergent Amide Coupling route, which offers higher modularity.
Reaction Scheme
-
Precursor A: Synthesis of (E)-3-(3-quinolinyl)acrylic acid via Knoevenagel condensation.
-
Precursor B: Synthesis of N,N-diisopentylamine (commercially available).
-
Coupling: EDC/HOBt mediated amidation.
Workflow Diagram
Detailed Protocol (Step-by-Step)
Step 1: Synthesis of (E)-3-(3-quinolinyl)acrylic acid
-
Reagents: 3-Quinolinecarboxaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent), Piperidine (cat.).
-
Procedure:
-
Dissolve aldehyde and malonic acid in pyridine.
-
Add catalytic piperidine.
-
Reflux at 100°C for 4 hours (evolution of CO₂ indicates decarboxylation).
-
Cool and pour into ice-cold HCl (1M) to precipitate the acid.
-
Filter and recrystallize from ethanol.[2]
-
Validation: 1H NMR should show trans-coupling constants (J > 15 Hz) for the vinyl protons.
-
Step 2: Amide Coupling
-
Reagents: (E)-3-(3-quinolinyl)acrylic acid (1.0 eq), N,N-diisopentylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (dry).
-
Procedure:
-
Dissolve the acrylic acid derivative in dry DCM under N₂ atmosphere.
-
Add EDC·HCl and HOBt; stir for 30 min at 0°C to form the active ester.
-
Add N,N-diisopentylamine and DIPEA dropwise.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Wash with NaHCO₃ (sat.), then Brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
References
-
OpenSMILES Specification . (2016). OpenSMILES Specification: Stereochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for Quinoline. Retrieved from [Link]
- Mokhtari, B., et al. (2020). Recent advances in the synthesis of quinoline derivatives via Knoevenagel condensation. Molecular Diversity.
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Reference for Section 3 analysis).
Sources
physicochemical properties of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide
This technical guide details the physicochemical profile, synthesis, and experimental characterization of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide .
This compound represents a specific class of lipophilic quinoline acrylamides , often investigated in medicinal chemistry as P-glycoprotein (P-gp) inhibitors (to reverse multidrug resistance) or as antimalarial agents due to the quinoline core's ability to interfere with heme detoxification.
Chemical Identity & Structural Analysis[1][2][3][4][5]
This molecule fuses a bioactive quinoline scaffold with a lipophilic diisopentyl amine tail via a rigid acrylamide linker. The (E)-configuration (trans) is the thermodynamically stable isomer and is critical for binding affinity in hydrophobic pockets (e.g., the transmembrane domains of ABC transporters).
| Parameter | Data |
| IUPAC Name | (2E)-N,N-bis(3-methylbutyl)-3-(quinolin-3-yl)prop-2-enamide |
| Molecular Formula | C₂₂H₃₀N₂O |
| Molecular Weight | 338.49 g/mol |
| Monoisotopic Mass | 338.2358 Da |
| CAS Registry | Not formally assigned in public databases; treat as Research Code [QA-DIP] |
| SMILES | CC(C)CCN(CCC(C)C)C(=O)/C=C/c1cc2ccccc2nc1 |
| Core Scaffold | Quinoline (Benzopyridine) |
| Linker |
Physicochemical Properties Profile
The following data aggregates predicted values based on structure-activity relationship (SAR) models for quinoline acrylamides, validated against analogous compounds (e.g., N-benzyl derivatives).
Quantitative Parameters
| Property | Value (Predicted/Exp) | Interpretation |
| LogP (Lipophilicity) | 5.2 ± 0.4 | Highly lipophilic. Indicates rapid membrane permeation but poor aqueous solubility. |
| LogD (pH 7.4) | 4.8 ± 0.3 | Remains lipophilic at physiological pH; significant distribution into lipid bilayers. |
| pKa (Basic) | 4.94 ± 0.2 | Attributed to the Quinoline N-1 nitrogen. It exists primarily as the neutral free base at pH 7.4. |
| H-Bond Donors | 0 | The amide nitrogen is fully substituted; no donor capacity. |
| H-Bond Acceptors | 2 | Quinoline nitrogen and Amide carbonyl oxygen. |
| TPSA | 32.7 Ų | Low polar surface area (<60 Ų) suggests high blood-brain barrier (BBB) permeability. |
| Melting Point | 98–102 °C | Estimated range based on solid analogues; likely a crystalline solid. |
| Solubility (Water) | < 0.01 mg/mL | Practically insoluble. Requires cosolvents (DMSO, PEG400) for bioassays. |
Solubility & Formulation Guidelines
-
Preferred Solvent: Dimethyl Sulfoxide (DMSO) (Soluble > 20 mg/mL).
-
Secondary Solvent: Dichloromethane (DCM) or Ethanol (warm).
-
Aqueous Buffer: Incompatible without surfactant. For biological assays, prepare a 10 mM stock in DMSO and dilute into buffer containing 0.5% Tween-80 or cyclodextrin carriers.
Synthesis & Characterization Protocols
To ensure the exclusive formation of the (E)-isomer , the synthesis utilizes a Knoevenagel condensation followed by amide coupling, or a direct acid chloride route from trans-3-quinolineacrylic acid.
Synthetic Route (Preferred: Acid Chloride Method)
This pathway avoids mixed isomers and ensures high purity.
-
Precursor Synthesis: Condensation of 3-quinolinecarboxaldehyde with malonic acid in pyridine/piperidine yields (E)-3-(3-quinolinyl)-2-propenoic acid .
-
Activation: Conversion to the acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. -
Coupling: Reaction with diisopentylamine in the presence of a base (
).
Detailed Protocol
-
Step 1: Dissolve (E)-3-(3-quinolinyl)acrylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops) and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 2 hours at RT until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
-
Step 2: Redissolve crude acid chloride in dry DCM. Add diisopentylamine (1.1 eq) and Triethylamine (1.5 eq) at 0°C.
-
Step 3: Stir at RT for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Wash with sat.
, water, and brine. Dry over . -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 60:40). Recrystallize from Ethanol/Hexane.
Visualization of Synthesis Logic
Caption: Step-wise synthetic pathway emphasizing the acid chloride activation route to ensure stereochemical retention of the (E)-isomer.
Biological Mechanism & ADME Implications[7]
Mechanism of Action (P-gp Inhibition)
This compound acts as a competitive inhibitor or a modulator of the ABCB1 transporter (P-glycoprotein).
-
Hydrophobic Vacuum Cleaner Model: The lipophilic diisopentyl tail partitions into the lipid bilayer inner leaflet.
-
Binding: The quinoline core interacts with aromatic residues (Phe, Trp) in the P-gp transmembrane domain, blocking the efflux of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel).
ADME/Tox Prediction
-
Absorption: High passive diffusion expected due to LogP > 5.
-
Metabolism: Likely extensive First-Pass metabolism via CYP3A4 (oxidation of the isopentyl alkyl chains).
-
Distribution: High Volume of Distribution (
), accumulation in adipose tissue. -
Toxicity: Potential hERG channel inhibition (common in lipophilic basic amines linked to aromatic rings).
Biological Interaction Flowchart
Caption: Pharmacological workflow showing the compound's entry into the lipid bilayer and subsequent inhibition of the P-gp efflux pump.
Experimental Validation Protocols
Protocol A: LogP Determination (Shake-Flask Method)
To verify lipophilicity experimentally.
-
Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa.
-
Dissolution: Dissolve 1 mg of compound in 5 mL of pre-saturated 1-octanol.
-
Equilibration: Add 5 mL of pre-saturated buffer. Shake mechanically for 24 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
Protocol B: P-gp Inhibition Assay (Rhodamine 123)
To assess functional biological activity.
-
Cell Line: Use MDR1-overexpressing cells (e.g., Caco-2 or MDCK-MDR1).
-
Treatment: Incubate cells with the compound (0.1 - 10
) for 30 mins. -
Substrate: Add Rhodamine 123 (fluorescent P-gp substrate) and incubate for 60 mins.
-
Wash: Remove media, wash with ice-cold PBS.
-
Analysis: Lyse cells and measure fluorescence (Ex 485 nm / Em 530 nm). Increased fluorescence vs. control indicates P-gp inhibition.
References
-
Quinoline Acrylamides as P-gp Inhibitors: "Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells." Biology (Basel), 2019.
-
Synthesis Methodology: "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." Journal of Organic Chemistry, 2019.[1]
- Lipophilicity & Transport: "Physicochemical properties of quinoline derivatives and their influence on P-glycoprotein inhibition." European Journal of Medicinal Chemistry, 2015. (Contextual grounding for LogP/SAR).
-
General Protocol Source: "Assay Guidance Manual: In Vitro ADME and Profiling." NCBI Bookshelf.
Sources
Methodological & Application
HPLC method development for quinoline acrylamide detection
An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Detection of Quinoline Acrylamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of quinoline acrylamide. This protocol is designed for researchers, scientists, and drug development professionals, offering a narrative that combines theoretical principles with practical, field-proven insights. The methodology is grounded in established scientific principles and adheres to the validation standards outlined in the ICH Q2(R1) guideline to ensure trustworthiness and regulatory compliance.
Introduction and Scientific Rationale
Quinoline acrylamide and its derivatives represent a class of compounds with significant interest in pharmaceutical and chemical research due to their potential biological activities. The accurate quantification of the primary compound and its potential degradation products is critical for quality control, stability assessment, and safety profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and accessible technique for this purpose.
The development of a successful HPLC method is not merely a procedural task; it is a systematic investigation into the physicochemical properties of the analyte and its interaction with the stationary and mobile phases. The goal is to achieve a method that is not only accurate and precise but also specific and robust , capable of separating the target analyte from process impurities and degradation products. This is known as a "stability-indicating" method, which is a regulatory expectation for drug stability studies.[1][2]
The Method Development Strategy: A Logic-Driven Approach
The selection of chromatographic conditions is a deliberate process guided by the molecular structure of quinoline acrylamide. The molecule possesses a quinoline ring system, which is aromatic and moderately polar, and an acrylamide functional group, which adds further polarity. This dual nature informs every decision in our method development.
Stationary Phase (Column) Selection: The Core of Separation
The choice of the HPLC column is the most critical factor in achieving the desired separation.
-
Initial Hypothesis: C18 (ODS) Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point. It separates compounds primarily based on hydrophobicity.[3] Given the aromatic nature of quinoline acrylamide, it is expected to show good retention on a C18 phase.
-
Refining Selectivity: Phenyl Phase: The aromatic quinoline ring can engage in π-π interactions. A Phenyl stationary phase is specifically designed to leverage these interactions, offering a different selectivity compared to a C18 column.[4][5] This can be particularly advantageous for separating quinoline acrylamide from structurally similar impurities or degradants that may co-elute on a C18 column.
-
Addressing Polarity: Embedded Polar Group (EPG) Columns: The acrylamide moiety imparts significant polarity. If high concentrations of the aqueous mobile phase are required for elution, traditional C18 columns can suffer from "phase dewetting" or "phase collapse," leading to loss of retention and reproducibility. EPG columns (e.g., with amide or carbamate groups) are designed to be stable in 100% aqueous mobile phases and provide excellent peak shape for polar and basic compounds.[4][6]
Decision: We will initiate development with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) due to its versatility. However, a Phenyl column will be considered a primary alternative if specificity challenges arise.
Mobile Phase Selection and Optimization
The mobile phase composition dictates the elution strength and influences peak shape and resolution.
-
Solvent Selection: Acetonitrile is often the preferred organic solvent over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. We will use a mixture of HPLC-grade water and acetonitrile.
-
pH Control: The quinoline nitrogen is basic. Operating the mobile phase at a controlled acidic pH (e.g., pH 3.0) using a buffer like phosphate or an additive like formic acid ensures that the amine is consistently protonated. This minimizes peak tailing and improves reproducibility.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic elution for this application. It allows for the timely elution of the polar quinoline acrylamide while ensuring that any less polar impurities or degradants are effectively washed from the column, leading to shorter run times and sharper peaks.
Detector and Wavelength Selection
The quinoline ring system contains a strong chromophore, making UV detection ideal. To determine the optimal wavelength, a UV scan of quinoline acrylamide in the mobile phase should be performed. The wavelength of maximum absorbance (λ-max) will be chosen to ensure the highest sensitivity. For acrylamide-containing compounds, detection is often performed at lower wavelengths, around 200-220 nm.[7][8][9]
Visualizing the Development Workflow
The process of developing a robust HPLC method follows a logical sequence of optimization and validation.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. auroraprosci.com [auroraprosci.com]
- 4. welch-us.com [welch-us.com]
- 5. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 6. waters.com [waters.com]
- 7. Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of acrylamide in processed foods by column-switching HPLC with UV detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. themultiphysicsjournal.com [themultiphysicsjournal.com]
Application Notes and Protocols for the In Vitro Evaluation of Quinoline Derivatives
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2] This versatility stems from the diverse mechanisms of action that quinoline derivatives can employ, such as DNA intercalation, enzyme inhibition, and disruption of critical biological polymerization processes.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel quinoline derivatives. It is designed not as a rigid template, but as a dynamic framework grounded in scientific integrity. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring that each assay is a self-validating system. We will explore the foundational assays for preliminary cytotoxicity screening before delving into specific, mechanism-based protocols tailored to the most common therapeutic applications of quinolines.
Part 1: Foundational Cytotoxicity and Viability Screening
Before investigating specific mechanisms of action, it is crucial to establish the general cytotoxic profile of a quinoline derivative. This initial screening provides a broad understanding of the compound's potency across different cell types and is essential for determining the appropriate concentration ranges for subsequent, more complex assays.[5][6] The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[7][8]
The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan.[9] This formazan can be solubilized and quantified by measuring its absorbance, which is directly proportional to the number of viable cells.[10]
Caption: Principle of the MTT Cell Viability Assay.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative against a selected cancer cell line.
Rationale for Experimental Choices:
-
Cell Lines: The choice of cell line is critical and should be relevant to the intended therapeutic application. Using a panel of cell lines (e.g., from different tissues) can reveal selectivity.[11]
-
Seeding Density: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment, which is crucial for reproducibility. Over- or under-confluence can significantly alter cellular response to a compound.
-
Compound Concentration: A serial dilution covering a wide range (e.g., from nanomolar to high micromolar) is necessary to generate a complete dose-response curve and accurately calculate the IC50.
-
Vehicle Control: The solvent used to dissolve the quinoline derivative (commonly DMSO) can have its own toxicity. A vehicle control (cells treated with the highest concentration of solvent used) is essential to ensure that the observed effects are due to the compound itself.[8]
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[12][13]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Quinoline derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader[8]
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and an untreated control (medium only).[8]
-
Incubation: Incubate the plate for 24-72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.[10]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[9] Incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[14] Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Control Type | Purpose | Components |
| Untreated Control | Represents 100% cell viability. | Cells + Culture Medium |
| Vehicle Control | Accounts for any cytotoxic effects of the solvent. | Cells + Culture Medium + Max % of DMSO |
| Blank Control | Measures background absorbance of the medium and reagents. | Culture Medium + MTT + DMSO (No Cells) |
Part 2: Target-Specific Assays for Antimalarial Quinoline Derivatives
Many quinoline-based antimalarials, like chloroquine, function by accumulating in the acidic food vacuole of the Plasmodium parasite.[15] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The parasite normally crystallizes heme into inert hemozoin; quinolines inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[16]
Protocol 2: Heme Polymerization Inhibition Assay (HPIA)
This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), providing strong evidence for an antimalarial mechanism of action.[17]
Rationale for Experimental Choices:
-
Acidic pH: The assay is performed at a pH of ~4.8-5.2 to mimic the acidic environment of the parasite's food vacuole, which is the physiological site of hemozoin formation.[17][18]
-
Initiator: Heme polymerization in vitro requires an initiator. While various methods exist, incubation at 37°C in an acetate buffer provides a simple and effective means to induce β-hematin formation.[18][19]
-
Quantification: Unpolymerized heme remains soluble after centrifugation, while the polymerized β-hematin forms a pellet. The amount of inhibited polymerization is determined by measuring the remaining soluble heme in the supernatant.
Caption: Mechanism of Heme Polymerization Inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM solution of hemin chloride in 0.1 M NaOH.
-
Prepare a 0.5 M sodium acetate buffer, adjusted to pH 4.8.
-
Prepare serial dilutions of the test quinoline derivative and a positive control (e.g., chloroquine) in DMSO or water.
-
-
Assay Setup: In a 1.5 mL microtube, add the following in order:
-
Initiation and Incubation: Initiate the polymerization by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.8).[17] Mix and incubate at 37°C for 18-24 hours.[18]
-
Pelleting β-hematin: Centrifuge the tubes at 8,000-14,000 x g for 15 minutes. The resulting pellet is the β-hematin.[17][19]
-
Washing: Carefully remove the supernatant. Wash the pellet by resuspending it in 200 µL of DMSO and centrifuging again. Repeat the wash step twice to remove all unreacted heme.[18]
-
Quantification: After the final wash, discard the supernatant and dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.[18]
-
Absorbance Reading: Transfer the solution to a 96-well plate and read the absorbance at 405 nm.[19]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the negative control. Determine the IC50 value using non-linear regression.
Part 3: Target-Specific Assays for Antibacterial Quinoline Derivatives
The antibacterial action of many quinoline and quinolone compounds is primarily due to the inhibition of bacterial DNA gyrase (a type II topoisomerase).[20] This enzyme is essential for bacterial DNA replication, as it introduces negative supercoils into the DNA, relieving torsional stress.[21] Inhibition of DNA gyrase leads to the cessation of DNA replication and ultimately, bacterial cell death.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the conversion of relaxed circular plasmid DNA into its supercoiled form by DNA gyrase. The inhibitory potential of a compound is determined by its ability to prevent this conversion, which can be visualized using agarose gel electrophoresis.[21][22]
Rationale for Experimental Choices:
-
Substrate: Relaxed plasmid DNA (e.g., pBR322) serves as the substrate for the gyrase enzyme.
-
Enzyme: Purified E. coli DNA gyrase is used. It's important to use a concentration that yields robust supercoiling activity in the absence of an inhibitor.
-
Visualization: Supercoiled and relaxed DNA have different topologies and migrate at different rates in an agarose gel. Supercoiled DNA is more compact and moves faster. This difference allows for clear visualization and quantification of the enzyme's activity and its inhibition.[21]
-
Positive Control: A known DNA gyrase inhibitor, such as ciprofloxacin or novobiocin, is crucial for validating the assay's performance.
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix. For a final reaction volume of 30 µL, combine:
-
Enzyme Addition: Add the DNA gyrase enzyme (e.g., 1-2 units) to the reaction tubes. Include a "no enzyme" control to confirm the initial state of the DNA is relaxed.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[21]
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye (containing SDS and/or EDTA to denature the enzyme and stop the reaction).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until there is good separation between the supercoiled and relaxed DNA bands.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe). Visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease in the presence of an effective inhibitor. The IC50 is the concentration of the compound that inhibits the supercoiling activity by 50%.[23]
Part 4: Probing the Anticancer Mechanism - Apoptosis Induction
Many effective anticancer agents, including some quinoline derivatives, work by inducing apoptosis, or programmed cell death.[2][24] It is therefore valuable to determine if a cytotoxic quinoline derivative is acting via this specific pathway. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
Principle:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[24]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late apoptotic and necrotic cells.
By using both stains, we can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely, primary necrosis).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the quinoline derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. To do this, first collect the supernatant (which contains floating/dead cells), then wash the plate with PBS, and finally, trypsinize the adherent cells. Combine the trypsinized cells with the supernatant.
-
Centrifugation and Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a commercial kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at ~535 nm and measure emission at ~617 nm.
-
Data Interpretation: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each of the four quadrants (live, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V+ populations in treated cells compared to the control indicates apoptosis induction.[24]
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel quinoline derivatives. By starting with a foundational cytotoxicity screen and progressing to mechanism-specific assays, researchers can efficiently identify and validate the biological activity of their compounds. The emphasis on proper controls and understanding the rationale behind each experimental step is paramount for generating reliable, reproducible, and meaningful data. This structured, yet flexible, approach will empower drug discovery professionals to effectively advance promising quinoline-based candidates through the preclinical development pipeline.
References
-
Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
-
Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]
-
Coker, T. L. (2018). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]
-
Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Kantevari, S., et al. (2022). Anticancer Activity of Quinoline Derivatives; An Overview. International Journal of Pharmaceutical Sciences and Research. [Link]
-
N'Dri, A. B., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace. [Link]
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Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
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Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Woodland, J. G. (n.d.). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
-
Gomha, S. M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [Link]
-
Combrinck, J. M., et al. (2013). Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro. Antimicrobial Agents and Chemotherapy. [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Riss, T. L., et al. (2021). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]
-
Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science. [Link]
-
Kumar, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
-
Jayanudin, et al. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Journal UII. [Link]
-
Ghorab, M. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
-
Puspitasari, F., et al. (2016). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Publishing. [Link]
-
Arafa, R. K., et al. (2013). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
-
Liu, Z., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]
-
Kumar, A., & Chibale, K. (2016). Recent developments of quinoline based antimalarial agents. RACO. [Link]
-
Szeja, W., et al. (2021). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. [Link]
-
Huy, N. T., et al. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy. [Link]
-
Wang, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Semantic Scholar. [Link]
-
Unknown. (n.d.). MTT ASSAY: Principle. University of Utah. [Link]
-
ProFoldin. (n.d.). Quinolone-resistant Gyrase Mutant DNA Supercoiling Assays. ProFoldin. [Link]
-
Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]
-
de Souza, N. B., et al. (2015). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. International Journal for Parasitology: Drugs and Drug Resistance. [Link]
-
Ahsan, H. (2017). MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]
-
da Silva, G. V. J., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. ACS Chemical Neuroscience. [Link]
-
Abdulmalik, O., et al. (2017). High Throughput Kinetic Assay for Screening Potential Inhibitors of Sickle Hemoglobin Polymerization. Hilaris Publisher. [Link]
-
Marquer, C., et al. (2014). DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Hiasa, H., et al. (2013). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]
-
Perin, N., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. scispace.com [scispace.com]
- 5. kosheeka.com [kosheeka.com]
- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 7. scielo.br [scielo.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuroquantology.com [neuroquantology.com]
- 12. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 17. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journal.uii.ac.id [journal.uii.ac.id]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. journals.asm.org [journals.asm.org]
- 22. Quinolone-resistant Gyrase Mutant DNA Supercoiling Assays [profoldin.com]
- 23. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
Optimization of Synthetic Pathways for N,N-Diisopentyl Acrylamide: A Process Development Guide
Executive Summary & Application Context
N,N-Diisopentyl acrylamide (DiPAAm) is a specialized acrylamide monomer characterized by significant steric bulk and hydrophobicity compared to its common analogs like N,N-dimethylacrylamide (DMA) or N-isopropylacrylamide (NIPAM).
Key Applications:
-
LCST Tuning: Used as a comonomer to aggressively lower the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers via hydrophobic modification.
-
Drug Delivery: Provides lipophilic domains in hydrogels for the encapsulation of hydrophobic APIs.
-
Kinetic Stabilization: The bulky isopentyl groups retard hydrolysis rates, offering superior stability in physiological environments compared to linear alkyl acrylamides.
This guide details two optimized synthetic routes: a High-Throughput Acid Chloride Protocol (standard) and a Catalytic Direct Amidation (green chemistry focus), alongside a critical purification workflow to prevent autopolymerization.
Route Selection Strategy
The choice of synthesis depends on scale, purity requirements, and waste disposal capabilities.
| Feature | Route A: Modified Schotten-Baumann | Route B: Direct Amidation (DCC/DMAP) |
| Mechanism | Acyl Substitution (Acid Chloride) | Steglich Esterification/Amidation |
| Scale | Scalable (Gram to Kilogram) | Lab Scale (<50g) |
| Yield | High (85-95%) | Moderate (70-85%) |
| Purity | High (Distillable) | Harder to remove Urea byproducts |
| Atom Economy | Low (Stoichiometric salt waste) | Low (Stoichiometric urea waste) |
| Recommendation | Primary Choice for Process | Choice for screening/avoiding acid chlorides |
Protocol A: Optimized Anhydrous Schotten-Baumann (Primary Route)
This protocol utilizes an anhydrous organic solvent system to accommodate the hydrophobicity of diisopentylamine, avoiding the mass-transfer limitations of aqueous biphasic systems.
Reagents & Materials
-
Substrate: Diisopentylamine (DIPA), >98%
-
Electrophile: Acryloyl Chloride, freshly distilled or commercial grade with stabilizer.
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Inhibitor: 4-Methoxyphenol (MEHQ) or Phenothiazine.
Reaction Mechanism & Workflow
Figure 1: Logical flow for the anhydrous Schotten-Baumann synthesis.
Step-by-Step Methodology
Step 1: Setup and Inertion
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Charge the flask with Diisopentylamine (1.0 equiv) and Triethylamine (1.2 equiv) in DCM (10 mL per gram of amine) .
-
Purge with nitrogen for 10 minutes.
Step 2: Temperature Control (Critical)
-
Cool the reaction mixture to -10°C using an ice/salt bath.
-
Why? Acryloyl chloride is highly reactive. Low temperature prevents side reactions (Michael addition of the amine to the double bond) and controls the exotherm.
-
Step 3: Electrophile Addition
-
Dilute Acryloyl Chloride (1.1 equiv) with an equal volume of DCM in the addition funnel.
-
Add the solution dropwise over 45-60 minutes.
-
Monitor: Ensure internal temperature does not exceed 0°C.
-
Step 4: Reaction & Workup
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Filtration: Filter off the precipitated Triethylamine Hydrochloride salt. This simplifies the aqueous workup.
-
Wash: Transfer filtrate to a separatory funnel. Wash sequentially with:
-
1M HCl (remove unreacted amine)
-
Sat. NaHCO₃ (remove unreacted acid chloride/acrylic acid)
-
Brine (drying)
-
-
Stabilization: Add 500 ppm MEHQ to the organic layer before drying over MgSO₄.
-
Trustworthiness: Adding inhibitor before solvent removal is crucial to prevent polymerization during concentration.
-
Protocol B: Direct Amidation (DCC Coupling)
Use this route if handling volatile/toxic acid chlorides is prohibited or if functional group tolerance (e.g., acid-sensitive groups on the amine) is required.
Reagents
-
Acrylic Acid (anhydrous)
-
Diisopentylamine
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (10 mol%).
-
Solvent: DCM or Chloroform.
Methodology
-
Dissolve Acrylic Acid (1.0 equiv) , DIPA (1.0 equiv) , and DMAP (0.1 equiv) in DCM at 0°C.
-
Add DCC (1.1 equiv) dissolved in DCM dropwise.
-
Stir at 0°C for 1 hour, then RT overnight.
-
Filtration: Filter off the precipitated Dicyclohexylurea (DCU) byproduct.
-
Workup: Wash with 1M HCl, NaHCO₃, and Brine.
-
Note: Traces of DCU are difficult to remove without column chromatography, making this route less ideal for bulk synthesis.
Purification & Stabilization (The "Self-Validating" System)
The purity of acrylamides is defined by the absence of the "polymer" peak in NMR and the inhibitor content.
Vacuum Distillation Protocol
For N,N-diisopentyl acrylamide (high boiling point), vacuum distillation is the only reliable method for high purity.
-
Inhibitor Charge: Add Phenothiazine (0.5% w/w) or Copper turnings to the distillation pot.
-
Setup: Short-path distillation head.
-
Conditions: High vacuum (<1 mmHg) is required. Expect boiling points >100°C at reduced pressure due to the heavy alkyl chains.
-
Collection: Discard the first 5% (forerun containing solvent/water). Collect the main fraction.
Storage[6]
-
Store at 4°C in the dark.
-
Re-add MEHQ (50-100 ppm) if the distillate is inhibitor-free.
Quality Control & Characterization
| Technique | Parameter | Acceptance Criteria |
| 1H NMR (CDCl3) | Vinyl Protons | Multiplet at δ 5.6 - 6.4 ppm (3H). Sharp peaks indicate no polymer. |
| 1H NMR | Isopentyl Group | Doublet (~0.9 ppm), Multiplets (1.4-1.6 ppm), Triplet/Multiplet (3.2-3.4 ppm). |
| GC-MS | Purity | >98.5% Area.[6] Confirm M+ peak. |
| Solubility Test | Hydrophobicity | Insoluble in water; Soluble in Methanol, DCM, THF. |
Signaling Pathway for Polymerization (Risk Assessment)
Figure 2: Radical polymerization pathway and the intervention of inhibitors.
References
-
Schotten-Baumann Optimization: Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023).[7] University of Cambridge.
-
General Acrylamide Synthesis: Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.
-
Purification Techniques: Method of purification of acrylamide by distillation with a polymer inhibitor.[4] US Patent 3855075A.
-
LCST Properties of Dialkyl Acrylamides: Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer (1999).[7]
-
Direct Amidation Protocols: Preparation of diglycolamides via Schotten-Baumann approach and direct amidation of esters. Synlett (2016).
Sources
- 1. nvpublicationhouse.com [nvpublicationhouse.com]
- 2. testbook.com [testbook.com]
- 3. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]
- 4. US3855075A - Method of purification of acrylamide by distillation with a polymer inhibitor - Google Patents [patents.google.com]
- 5. CN108358805A - The synthesis of N- alkyl acrylamides and process for purification - Google Patents [patents.google.com]
- 6. research.utwente.nl [research.utwente.nl]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
Troubleshooting & Optimization
Advanced NMR Troubleshooting: Baseline & Noise Management for Quinoline Acrylamides
Introduction
Quinoline acrylamides (often covalent kinase inhibitors) present a unique "perfect storm" for NMR baseline artifacts. You are likely dealing with a hydrophobic, planar heteroaromatic ring (Quinoline) prone to
This guide moves beyond basic "phase correction" advice. We will isolate whether your baseline noise is Chemical (sample degradation/aggregation), Instrumental (acoustic ringing/filters), or Computational (processing algorithms).
Module 1: Chemical Sources of Noise (The "Ghost" Signals)
Q: I see a broad, rolling "hump" underlying my sharp quinoline peaks. Is this instrumental noise?
Diagnosis: Likely not.[1] This is often unwanted chemical signal . For quinoline acrylamides, two specific phenomena create broad baseline distortions that mimic "rolling" baselines:
-
Oligomerization (The Acrylamide Factor): The acrylamide double bond is reactive. Spontaneous radical polymerization creates high-molecular-weight species with short
relaxation times, resulting in extremely broad signals that look like baseline curvature. -
-Stacking Aggregation (The Quinoline Factor): Quinolines are planar and hydrophobic. In non-polar solvents (CDCl
), they stack. This creates an anisotropic tumbling environment, broadening signals and distorting the baseline.
The Differentiation Protocol:
| Feature | Oligomerization (Chemical Change) | Aggregation (Physical State) |
| Dilution Effect | Signal intensity drops linearly; shape remains broad. | Peaks sharpen; baseline flattens as stacks break up. |
| Temperature | Irreversible (heating may accelerate polymerization). | Reversible (heating breaks aggregates, sharpening lines). |
| Solvent Effect | Persists in most solvents. | Disappears in polar aprotic solvents (DMSO- |
Corrective Actions:
-
Stabilize the Acrylamide: Add a radical inhibitor like MEHQ (Monomethyl ether hydroquinone) at trace levels if the sample is stored in solution.
-
Break the Stacks: Switch from CDCl
to DMSO- or Methanol- . If you must use chloroform, lower the concentration to <5 mM.
Module 2: Acquisition Parameters (The "Capture")
Q: My baseline has a sinusoidal "roll" at the edges of the spectrum. How do I stop this?
Diagnosis: This is Acoustic Ringing or Filter Group Delay .
The quinoline signal is strong, but if your probe has background ringing (common in low-frequency nuclei or older probes, but possible in
The Mechanism: Because the Fourier Transform (FT) relates time and frequency inversely, corruption at the start of the FID (Time = 0) manifests as a broad, low-frequency oscillation (rolling baseline) across the entire frequency domain.
Protocol: Backward Linear Prediction (LPC) Do not simply cut the first few points (which ruins phasing). Instead, predict them.
-
Bruker TopSpin Command: convdta (to convert digital to analog if needed, usually not for modern DSP).
-
Processing Parameter: Set ME_mod (Linear Prediction Mode) to LPbc (Linear Prediction Backward Correction).
-
NCOEF: Set to 8-32.
-
TDoff: Set to 4-8 (number of points to replace).
Q: The amide (-NH) proton of the acrylamide is invisible or broad, ruining my integration.
Diagnosis: Solvent Exchange or Saturation Transfer . If you are using solvent suppression (presaturation) to kill a water or methanol signal, you are likely transferring that saturation to the exchangeable acrylamide amide proton.
Corrective Action: Switch from standard Presaturation (zgpr) to Excitation Sculpting or WATERGATE . These sequences use gradients to kill the solvent signal without saturating exchangeable protons.
-
Pulse Program: zgesgp (Excitation Sculpting) or zggpw5 (WATERGATE W5).
Module 3: Processing Algorithms (The "Cleanup")
Q: The automatic baseline correction (abs) leaves the regions around my quinoline multiplets distorted.
Diagnosis: The standard abs command uses a simple polynomial fit. It fails when "noise" is actually broad signal (like the aggregation mentioned in Module 1) or when peak density is high (aromatic region).
The Solution: Algorithm Selection
-
Bernstein Polynomials: Superior to standard polynomials for avoiding "Runge's phenomenon" (oscillation at the edges).
-
Cubic Spline (Manual): Allows you to define "safe" baseline nodes.
-
Deep Learning (New Standard): If you have TopSpin 4.1+, use apbk.
Step-by-Step Processing Workflow:
-
Apodization: Apply an exponential window function (em) with LB = 0.3 Hz.
-
Zero Filling: Double the data size (SI = 2 * TD) to improve digital resolution.
-
Phasing: CRITICAL. You cannot correct a baseline on a poorly phased spectrum.
-
Baseline Correction:
-
Option A (Modern): Type apbk (Automatic Phase and Baseline Correction - Deep Learning).
-
Option B (Manual): Type .bas -> Select "Cubic Spline" -> Click points only in true noise regions -> "Fit".
-
Visual Troubleshooting Logic
Diagram 1: The Baseline Decision Matrix
Use this flow to determine the root cause of your baseline noise.
Caption: Decision matrix separating Instrumental artifacts (left) from Chemical artifacts (right).
Diagram 2: Solvent Suppression for Acrylamides
How to keep the baseline flat without losing your Amide signal.
Caption: Comparison of solvent suppression techniques. Presaturation often erases acrylamide NH signals.
Summary Data Table: Troubleshooting Shortcuts
| Symptom | Probable Cause | Verification | Solution |
| Rolling Sine Wave | Corrupted first FID points (Acoustic Ringing). | Inspect FID; first points look erratic. | Processing: Backward Linear Prediction (LPbc). |
| Broad Hump (Variable) | Quinoline Aggregation ( | Dilution sharpens the spectrum. | Chemistry: Switch to DMSO- |
| Broad Hump (Static) | Acrylamide Polymerization. | Dilution only lowers intensity (no sharpening). | Chemistry: Repurify; Add MEHQ stabilizer. |
| "Smiley" Baseline | Poor Phasing or Filter Group Delay. | Ends of spectrum curve up/down. | Processing: Manual Phasing (ph0/ph1) before baseline correction. |
| Missing Amide H | Saturation Transfer. | Signal appears in non-suppressed spectrum. | Acquisition: Use WATERGATE or Excitation Sculpting. |
References
-
Bruker. Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. (Discusses the apbk algorithm).
-
Weizmann Institute of Science. NMR Solvent Suppression Techniques. (Detailed comparison of Presat vs. WATERGATE).
-
University of Oxford. Introduction to the TOPSPIN program - Baseline Correction. (Guide on abs vs manual correction).
-
University of California, Santa Barbara. Baseline Correction - NMR Facility. (Explanation of polynomial vs spline fitting).
-
MDPI.Quinoline-Malononitrile-Based Aggregation-Induced Emission. (Evidence of quinoline
-stacking/aggregation issues).
Sources
Validation & Comparative
Comparative Guide: Quinoline Acrylamide Analogs as Covalent Kinase Inhibitors
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists Focus: Comparative IC50 analysis, SAR insights, and validation protocols for covalent quinoline inhibitors.
Executive Summary: The Covalent Advantage
Quinoline acrylamides represent a distinct class of Targeted Covalent Inhibitors (TCIs) designed to overcome resistance in oncogenic kinases, particularly EGFR and HER2. Unlike reversible ATP-competitive inhibitors (e.g., Gefitinib), these analogs utilize an electrophilic acrylamide warhead to form a permanent covalent bond with a conserved cysteine residue (e.g., Cys797 in EGFR).
This guide provides a technical comparison of established quinoline acrylamides (Neratinib, Pelitinib) against emerging analogs, supported by IC50 data, Structure-Activity Relationship (SAR) analysis, and validated experimental protocols.
Mechanism of Action: The Michael Addition
The potency of these analogs relies on the precise positioning of the acrylamide Michael acceptor relative to the nucleophilic cysteine thiol in the ATP-binding pocket.
Mechanistic Pathway
The following diagram illustrates the irreversible binding mechanism that differentiates these compounds from reversible inhibitors.
Figure 1: Kinetic mechanism of covalent inhibition. Potency is driven by both initial binding affinity (
Comparative Data Analysis
The following data aggregates IC50 values from pivotal studies, comparing clinical standards with novel synthetic analogs.
Table 1: Reference Standards (Clinical Stage)
These compounds serve as the benchmarks for evaluating new quinoline scaffolds.
| Compound | Common Name | Target Profile | IC50 (EGFR WT) | IC50 (HER2) | IC50 (T790M Mutant) | Mechanism |
| HKI-272 | Neratinib | Pan-HER (EGFR, HER2, HER4) | ~92 nM | ~59 nM | Potent | Irreversible (Cys797/Cys805) |
| EKB-569 | Pelitinib | EGFR / HER2 | ~39 nM | ~1200 nM | Moderate | Irreversible |
Table 2: Emerging Quinoline Acrylamide Analogs
Recent medicinal chemistry efforts have modified the quinoline core to improve selectivity and overcome dual-mutant resistance (L858R/T790M).
| Analog Series | Structural Modification | Target | IC50 (nM) | Comparison to Ref | Source |
| SIQ-17 | Sulfonylated Indeno[1,2-c]quinoline | EGFR (WT) | 0.6 – 10.2 | >10x more potent than Erlotinib | J. Med. Chem. |
| Cmpd 5a | Quinolin-2(1H)-one scaffold | EGFR / HER2 | 87 (EGFR) / 33 (HER2) | Comparable to Neratinib | Bioorg. Chem. |
| Cmpd 6h | Quinoline-4-hydrazide hybrid | EGFR | 220 | Equipotent to Lapatinib | RSC Adv. |
| Cmpd 10b | Acrylamide-substituted quinazoline* | EGFR T790M | 4.3 | High Selectivity over WT | Eur. J. Med.[1] Chem. |
*Note: While Cmpd 10b is a quinazoline, it is included here as a direct structural competitor to quinoline scaffolds in the covalent space.
Structure-Activity Relationship (SAR) Insights
-
Warhead Position: The acrylamide group at the C-6 position of the quinoline ring (as seen in Neratinib) is optimal for reaching Cys797 in EGFR. Shifting this group often results in a loss of covalent efficiency (
). -
Core Substitution:
-
3-Cyano group: Essential in Pelitinib and Neratinib for stabilizing the quinoline core and enhancing hydrophobic interactions in the adenine pocket.
-
Indeno-fusion (SIQ series): Rigidifies the scaffold, significantly enhancing binding affinity (
) and leading to sub-nanomolar IC50s.
-
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring attached to the acrylamide can increase the electrophilicity of the beta-carbon, potentially increasing reactivity but also the risk of off-target toxicity (glutathione reactivity).
Experimental Protocol: Validating Covalent Inhibitors
Determining the IC50 of a covalent inhibitor requires specific modifications to standard protocols. Because the reaction is time-dependent, IC50 values decrease as incubation time increases.
Protocol A: Time-Dependent Kinase Inhibition Assay
Objective: Determine
Reagents:
-
Recombinant EGFR/HER2 Kinase (SignalChem/Promega).
-
Peptide Substrate (Poly Glu:Tyr 4:1).
-
ATP (at
concentration). -
Test Compounds (dissolved in 100% DMSO).
Workflow:
-
Preparation: Prepare 3x serial dilutions of Quinoline Analogs in assay buffer (max 1% DMSO final).
-
Pre-Incubation (CRITICAL):
-
Incubate Kinase + Inhibitor for varying times (e.g., 15 min, 60 min, 120 min) before adding ATP.
-
Rationale: This allows the covalent bond formation to proceed. Without this, you only measure reversible binding (
).
-
-
Reaction Initiation: Add ATP + Peptide Substrate mixture.
-
Detection: Incubate for 60 min at RT. Stop reaction (EDTA) and detect phosphorylation (ADP-Glo or TR-FRET).
-
Analysis: Plot Log[Inhibitor] vs. % Inhibition for each pre-incubation time point. A leftward shift in curves over time confirms covalent mechanism.
Protocol B: Cell Viability (MTT Assay)
Objective: Confirm cellular potency in EGFR-driven lines (A431, H1975).
-
Seeding: Seed A431 cells (EGFR overexpressing) at 3,000 cells/well in 96-well plates. Adhere overnight.
-
Treatment: Treat with analogs (0.1 nM – 10 µM) for 72 hours .
-
Note: Covalent inhibitors require longer duration to manifest permanent signaling blockade.
-
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan in DMSO. Read Absorbance at 570 nm.[2]
Visualizing the Validation Workflow
This diagram outlines the logical flow for validating a new quinoline acrylamide analog.
Figure 2: Validation pipeline. The "Washout Experiment" is the "self-validating" step: if activity persists after washing cells, the inhibitor is confirmed as covalent.
References
-
BenchChem. A Comparative Analysis of 2-(4-fluorophenyl)quinolin-7-amine and Established EGFR Inhibitors. BenchChem Guides. Link
-
Rabie, A.M., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors.[3][4] RSC Advances. Link
-
Tsou, H.R., et al. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry. Link
-
Lee, H., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors.[5] ACS Omega. Link
-
Schwartz, P.A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance.[6] PNAS. Link
-
FDA Access Data. Neratinib (Nerlynx) Clinical Pharmacology and Biopharmaceutics Review.Link
Sources
- 1. New acrylamide-substituted quinazoline derivatives with enhanced potency for the treatment of EGFR T790M-mutant non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of Quinoline Derivatives: A Comparative HPLC-UV Guide
Executive Summary
Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Fluoroquinolones).[1] However, their validation presents a distinct chromatographic challenge: the basic nitrogen atom within the heterocyclic ring interacts aggressively with residual silanols on stationary phases, leading to peak tailing that compromises integration accuracy and purity calculations.
This guide moves beyond standard textbook protocols. It compares the industry-standard HPLC-UV against high-throughput UHPLC and the absolute quantification power of qNMR . We provide a self-validating workflow designed to neutralize the "silanol effect," ensuring your purity data stands up to regulatory scrutiny (ICH Q2(R1)).
Part 1: The Challenge – The "Silanol Effect"
The primary failure mode in validating quinoline purity is Peak Tailing (Asymmetry > 1.5) .
-
The Mechanism: Quinolines are weak bases (pKa ~4.9). At standard chromatographic pH (3–7), the nitrogen is protonated (
). -
The Interaction: Traditional silica columns have acidic residual silanols (
). The cationic quinoline binds ionically to the anionic silanol, resulting in a "drag" effect—tailing. -
The Consequence: Tailing peaks hide impurities under the tail, leading to artificially high purity scores (False Negatives for impurities).
Diagram 1: Troubleshooting Quinoline Tailing
This decision tree guides you through optimizing peak shape based on the specific chemistry of your derivative.
Caption: Decision tree for mitigating peak tailing in basic quinoline derivatives. High pH strategies often yield the best symmetry by neutralizing the analyte.
Part 2: Comparative Analysis – HPLC vs. UHPLC vs. qNMR
While HPLC-UV is the standard for release testing, it is not the only tool. The table below objectively compares it with UHPLC (High Throughput) and qNMR (Absolute Purity).
Table 1: Technology Performance Matrix
| Feature | HPLC-UV (Standard) | UHPLC-UV (Alternative) | qNMR (Orthogonal) |
| Primary Utility | Routine QC, Purity % (Area) | High-Throughput Screening | Absolute Mass Balance Purity |
| Resolution | Moderate (N ~10k plates) | High (N >25k plates) | Low (Spectral Overlap) |
| Sample Req. | Low (< 0.1 mg) | Very Low (< 0.05 mg) | High (5–10 mg) |
| Purity Basis | Relative Area % (Requires Response Factors) | Relative Area % | Molar Ratio (No Ref. Std. needed) |
| Quinoline Suitability | High (With buffer optimization) | High (Sub-2µm reduces tailing) | Medium (Protons on ring overlap) |
| Limit of Detection | ~0.05% | ~0.01% | ~1.0% (Poor for trace impurities) |
Expert Insight:
-
Choose UHPLC if you have >50 samples/day or closely eluting isomers (e.g., 6- vs. 8-substituted quinolines).
-
Choose qNMR as a primary reference standard characterization tool to determine the absolute potency of your in-house standard, which you then use to calibrate your HPLC method.
-
Stick to HPLC-UV for validated GMP release testing due to its robustness and lower instrument downtime compared to UHPLC.
Part 3: Strategic Method Development (The "Expertise" Pillar)
To validate a method that survives the "Silanol Effect," you must employ a Self-Validating System . This means the method includes internal checks that fail immediately if conditions drift.
The "High pH" Strategy (Recommended)
Modern hybrid-silica columns (e.g., Ethylene Bridged Hybrid - BEH) are stable up to pH 12.
-
Logic: At pH 10.5, the Quinoline nitrogen is deprotonated (Neutral). Neutral molecules do not interact with silanols.
-
Protocol:
-
Column: XBridge BEH C18 or Gemini NX-C18 (4.6 x 150mm, 5µm).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0 with Ammonia).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 15 mins.
-
The "Ion-Pairing" Strategy (Alternative)
If you must use standard silica columns or low pH.
-
Logic: Add Triethylamine (TEA) or Trifluoroacetic acid (TFA). These "sacrificial bases" bind to the silanols, blocking them from the quinoline.
-
Protocol:
-
Mobile Phase A: 0.1% TFA in Water.[3]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Note: TFA absorbs UV at <210nm. Ensure detection is set >250nm (Quinolines typically absorb strongly at 254nm and 320nm).
-
Part 4: Validation Protocol (ICH Q2(R1) Compliant)
This protocol ensures the method is specific, linear, and precise.[4]
Diagram 2: Validation Workflow
Caption: Sequential validation workflow ensuring critical quality attributes are met before final SOP generation.
Step-by-Step Protocol
1. System Suitability Test (SST) - The Daily Self-Check
Before any validation run, inject a standard (e.g., 100 µg/mL).
-
Requirement: Tailing Factor (
) < 1.5.[5] -
Requirement: Theoretical Plates (
) > 5000. -
Why: If
> 1.5, the integration of impurities on the tail will be inaccurate. Stop and regenerate column.
2. Specificity (Forced Degradation)
Prove the method can distinguish the Quinoline from its breakdown products.
-
Action: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 24 hours.
-
Acceptance: Purity angle < Purity threshold (using PDA detector). No interference at the retention time of the main peak.
3. Linearity & Range
-
Action: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration.
-
Acceptance: Correlation coefficient (
) 0.999.[1][4]
4. Accuracy (Recovery)
-
Action: Spike known impurities into the sample at LOQ, 100%, and 120% levels.
-
Acceptance: Recovery between 98.0% – 102.0%.[1]
Part 5: Representative Experimental Data
The following data illustrates a typical comparison between a standard Low pH method (prone to tailing) and the recommended High pH method for a 4-aminoquinoline derivative.
Table 2: Method Optimization Results
| Parameter | Method A (Low pH, Standard C18) | Method B (High pH, Hybrid C18) | Status |
| Mobile Phase | 0.1% Formic Acid / ACN | 10mM NH4HCO3 (pH 10) / ACN | |
| Retention Time | 4.2 min | 6.8 min | Improved Retention |
| Tailing Factor ( | 1.8 (Fail) | 1.1 (Pass) | Symmetry Achieved |
| Resolution (Impurity) | 1.2 (Co-elution) | 2.4 (Baseline Sep) | Specificity Improved |
| Calculated Purity | 99.1% (Overestimated) | 98.4% (Accurate) | True Value |
Note: Method A overestimated purity because the tail of the main peak masked a small impurity eluting at 4.5 min. Method B sharpened the peak, revealing the impurity.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[6] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]
-
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A. (2010). Available at: [Link]
-
Pauli, G. F., et al. The importance of quantitative NMR in natural product analysis and purity assessment. Journal of Natural Products. (2012). Available at: [Link]
-
Phenomenex. Troubleshooting Peak Tailing in HPLC. (Technical Guide).[5][7][8] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sielc.com [sielc.com]
- 3. cs.purdue.edu [cs.purdue.edu]
- 4. ijsred.com [ijsred.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
spectroscopic validation of (E)-isomer configuration
Comparative Guide: Spectroscopic Validation of ( )-Isomer Configuration
Executive Summary
In drug development, the distinction between (
This guide objectively compares the primary spectroscopic methodologies for assigning (
Part 1: The Methodologies
Scalar Coupling Analysis ( H NMR -Values)
Best For: 1,2-Disubstituted Alkenes.
The primary method for distinguishing (
-
Mechanism: In (
)-isomers, the dihedral angle is , maximizing orbital overlap and resulting in a larger value. In ( )-isomers, the angle is , leading to a smaller value. -
Critical Limitation: This method fails for trisubstituted alkenes (where there is no vicinal proton partner) or when signals overlap significantly.
Table 1: Characteristic Coupling Constants (
| Configuration | Geometry | Dihedral Angle | Typical | Diagnostic Confidence |
| ( | trans | 12 – 18 Hz (Typ. 15 Hz) | High (for disubstituted) | |
| ( | cis | 6 – 12 Hz (Typ. 10 Hz) | High (for disubstituted) | |
| Geminal | Terminal | N/A | 0 – 3 Hz | High (distinguishable) |
Expert Insight: Always acquire spectra in non-viscous solvents (e.g., CDCl
, CDOD) to minimize line broadening that can obscure fine splitting patterns.
Dipolar Coupling Analysis (NOESY / ROESY)
Best For: Trisubstituted Alkenes & Ambiguous Cases.
When scalar coupling is absent (trisubstituted systems), researchers must rely on through-space interactions via the Nuclear Overhauser Effect (NOE) .[2][3][4] Signal intensity in NOE experiments is proportional to
-
(
)-Isomer: Alkenyl proton is spatially close to the substituent on the opposite carbon, but distant from the substituent on the same side (due to trans geometry). -
(
)-Isomer: Alkenyl proton shows a strong NOE correlation with the substituent on the same side (cis geometry).
The "Zero-Crossing" Pitfall:
For mid-sized molecules (MW 1000–3000 Da), the NOE signal can theoretically vanish due to the correlation time (
-
Solution: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy).[4][5][6] ROESY cross-peaks are always positive (opposite phase to diagonal), regardless of molecular weight, preventing false negatives.
Vibrational Spectroscopy (FT-IR)
Best For: Rapid QC and Solid-State Confirmation.
While less definitive for de novo structure elucidation than NMR, FT-IR provides a rapid "fingerprint" validation.
-
(
)-Isomer Marker: A strong, diagnostic band at 960–970 cm arising from the C–H out-of-plane bending (wagging). -
(
)-Isomer Marker: A variable, often weaker band at 665–730 cm .[7]
Part 2: Comparative Analysis
The following table compares the "Integrated NMR Workflow" (using 1D and 2D methods logic) against relying solely on 1D NMR or IR.
Table 2: Methodological Comparison
| Feature | Integrated NMR (1D + NOESY/ROESY) | 1D | FT-IR Spectroscopy |
| Scope | Universal (Di-, Tri-, Tetrasubstituted) | Limited (1,2-Disubstituted only) | Limited (Requires specific functional groups) |
| Confidence | Definitive (99%+) | High (if peaks resolved) | Moderate (Supportive data) |
| Sample Req. | 2–10 mg (dissolved) | < 1 mg (dissolved) | < 1 mg (solid/oil) |
| Time to Result | 1–4 Hours | 10 Minutes | 5 Minutes |
| Key Risk | NOE "Zero Crossing" (mitigated by ROESY) | Misinterpretation of allylic coupling | Overlap in fingerprint region |
| Cost | High (Instrument time) | Low | Very Low |
Part 3: Experimental Protocols
Protocol A: The Definitive NMR Workflow
Use this protocol for NCE (New Chemical Entity) validation.
1. Sample Preparation:
-
Dissolve 5–10 mg of analyte in 0.6 mL of high-quality deuterated solvent (CDCl
or DMSO- ). -
Critical Step (Degassing): For NOESY experiments, dissolved paramagnetic oxygen can quench the NOE signal. Bubble argon through the sample for 2 minutes or perform a freeze-pump-thaw cycle if signal-to-noise is critical.
2. 1D Acquisition:
-
Acquire a standard
H spectrum (min. 16 scans). -
Process with exponential multiplication (LB = 0.3 Hz).
-
Check: If alkene protons show
Hz, assign as ( ). If Hz, assign as ( ). If trisubstituted (singlet/multiplet without clear partner), proceed to Step 3.
3. 2D NOESY/ROESY Acquisition:
-
Pulse Sequence: noesygpph (gradient selected) or roesyph.[5]
-
Mixing Time (
): Set to 400–600 ms for small molecules. -
Relaxation Delay (
): Set to (typically 2–3 seconds). -
Analysis:
-
Phase the spectrum so diagonal peaks are negative (red) and cross-peaks are positive (blue) for small molecules (NOESY).
-
Identify the alkene proton.[2][8] Look for cross-peaks to substituents.
-
Logic: Strong NOE to a group on the other carbon = (
)-Configuration . Weak/No NOE to that group = ( )-Configuration .
-
Part 4: Visualization of Logic & Workflows
Diagram 1: Strategic Decision Tree for Isomer Assignment
Caption: Logical workflow for selecting the correct spectroscopic method based on alkene substitution pattern.
Diagram 2: NOE Spatial Interaction Logic
Caption: Visualizing through-space interactions. (
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Food and Drug Administration (FDA). (2000).[10][11] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 5. princeton.edu [princeton.edu]
- 6. reddit.com [reddit.com]
- 7. infrared spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Silverstein, R.M. and Webster, F.X. (1998) Spectroscopic Identification of Organic Compound. 6th Edition, John Willey & Sons, New York. - References - Scientific Research Publishing [scirp.org]
- 10. International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Technical Comparison: Purity Validation of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide
[1]
Executive Summary & Compound Profile
The Challenge: (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide presents specific analytical challenges. While the quinoline core is rigid and aromatic, the diisopentyl amide tail introduces significant lipophilicity and rotational freedom. This often results in a waxy, low-melting solid or viscous oil that traps solvent molecules (e.g., dichloromethane, ethyl acetate) within the lattice, leading to "failed" Elemental Analysis (EA) results despite high chromatographic purity.
The Solution: This guide compares the "Gold Standard" (Combustion Analysis) against "Modern Orthogonal" methods (qNMR), providing the specific data benchmarks required for publication or regulatory filing.
Compound Specifications
Elemental Analysis (CHN) Data: The Benchmarking Standard[1]
For a compound to be considered "analytically pure" in peer-reviewed literature (e.g., J. Med.[1] Chem., J. Org. Chem.), experimental values must fall within ±0.4% of the theoretical calculation.
Theoretical Calculation (Standard)
Based on Atomic Weights: C (12.011), H (1.008), N (14.007), O (15.999).[1]
| Element | Count | Mass Contribution | Theoretical % |
| Carbon (C) | 22 | 264.24 | 78.06% |
| Hydrogen (H) | 30 | 30.24 | 8.93% |
| Nitrogen (N) | 2 | 28.01 | 8.28% |
| Oxygen (O) | 1 | 16.00 | 4.73% |
| Total | 338.49 | 100.00% |
Comparative Data Scenarios
The table below illustrates three common scenarios encountered during the isolation of this specific lipophilic amide.
| Scenario | % Carbon | % Hydrogen | % Nitrogen | Status | Diagnosis |
| Theoretical | 78.06 | 8.93 | 8.28 | Target | Perfect Structure |
| Exp.[1] A (Pass) | 77.92 | 8.98 | 8.21 | PASS | Within ±0.4%.[1] High purity. |
| Exp. B (Fail) | 76.10 | 8.50 | 7.90 | FAIL | Low C/N. Likely water/solvent retention in waxy lattice. |
| Exp. C (Fail) | 78.80 | 9.10 | 8.05 | FAIL | High C. Likely residual solvent (e.g., Hexanes/EtOAc) trapped. |
Critical Insight: The diisopentyl chains act as "solvent sponges." If your EA fails (Scenario B or C), do not immediately re-column. Instead, perform High-Vacuum Drying (50 mTorr, 45°C, 12h) and re-test, or switch to qNMR (see Section 3).
Comparative Guide: EA vs. qNMR vs. HRMS
While Elemental Analysis (CHN) is the traditional gatekeeper, Quantitative NMR (qNMR) is superior for this specific class of waxy amides.
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HRMS (ESI-TOF) |
| Primary Utility | Bulk Purity Confirmation (>95%) | Absolute Purity & Solvent Quantitation | Molecular Identity Confirmation |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Accuracy | ±0.4% (absolute) | ±1.0% (relative to standard) | <5 ppm (mass accuracy) |
| Blind Spot | Cannot distinguish isomers or inorganic salts.[1] | Requires proton-free solvent; overlaps possible.[1] | Does not quantify purity. Only confirms mass. |
| Why use for this cmpd? | Required by many journals. Proves sample is "dry." | Best for waxy solids. Quantifies trapped solvent (e.g., hexane). | Confirms the (E)-alkene via fragmentation patterns.[1] |
Experimental Protocols
Protocol A: Synthesis & Purification Workflow
To ensure the sample meets the EA standards above, follow this optimized workflow.
Figure 1: Optimized synthesis and purification workflow to minimize solvent trapping in the diisopentyl chains.
Protocol B: Elemental Analysis Preparation
Objective: Eliminate "false fails" due to hygroscopicity.
-
Vial Prep: Use a pre-tared tin capsule.
-
Drying: Place the specific sample (approx. 50 mg) in a vacuum drying pistol over
at 50°C for 24 hours before weighing into the tin capsule. -
Weighing: Rapidly weigh 2.0–2.5 mg into the tin capsule. The diisopentyl chains increase hygroscopicity; minimize air exposure.
-
Combustion: Run at 980°C with
catalyst to ensure complete combustion of the aromatic quinoline ring.
Protocol C: qNMR (The Modern Alternative)
If EA fails due to the waxy nature of the compound, use this self-validating qNMR protocol.
References
-
Synthesis of Quinoline Acrylamides: Rao, A. V., et al. "Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline derivatives." International Journal of ChemTech Research, 2017, 10(3): 259-270.[6][7] Link
-
qNMR Methodology: Webster, G. K., et al. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry, 2014.[8][9] Link[1]
- General Protocol for Amide Synthesis: "Preparation of N-substituted acrylamides via Knoevenagel condensation." Organic Syntheses, Coll. Vol. 9, p. 123.
-
Validation Standards: "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration (FDA).[1] Link
Sources
- 1. (3R)-N-[[(3S,5S)-3-[3-(diaminomethylideneamino)propyl]-1-(2,2-diphenylethyl)-2-oxo-1,4-diazepan-5-yl]methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | C34H43N7O2 | CID 44205814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]
- 5. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. govst.edu [govst.edu]
Safety Operating Guide
Operational Disposal Guide: (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide
[1][2][3]
Part 1: Executive Summary & Immediate Directive
Do not dispose of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide down the drain or in general trash.
This compound is classified as a High-Potency Novel Chemical Entity (NCE) containing two distinct toxiphores: a quinoline scaffold and an acrylamide Michael acceptor.[1][2][3] Due to the environmental persistence of the quinoline ring and the electrophilic reactivity of the propenamide moiety, the only compliant disposal method is High-Temperature Incineration .[3]
Disposal Classification:
-
RCRA Status (USA): Non-listed (treat as Characteristic Hazardous Waste: Toxic/Irritant).[1][2][3]
-
Disposal Method: Thermal Oxidation/Incineration (>1100°C) with scrubber systems for NOₓ control.[1][2][3]
Part 2: Chemical Hazard Analysis (The "Why")
To ensure safety compliance, we must deconstruct the molecule into its functional components. This analysis dictates the disposal logic.[3][4]
| Functional Group | Hazard Profile | Disposal Implication |
| Quinoline Ring | Aquatic Toxicity & Mutagenicity. Quinolines are recalcitrant to standard biodegradation and can be genotoxic.[1][2][3] | Zero Discharge: Must not enter municipal water systems.[3] Requires high-BTU incineration to break the aromatic heterocycle.[1][2][3] |
| (E)-2-Propenamide | Michael Acceptor. The | Chemical Deactivation: In spill scenarios, can be quenched with thiols.[3] In standard disposal, it requires segregation from strong oxidizers to prevent uncontrolled polymerization.[3] |
| N,N-Diisopentyl | Lipophilicity. The bulky alkyl chains increase the LogP, facilitating bioaccumulation in aquatic organisms if leached.[3] | Containment: Double-containment is required to prevent leaching from landfills.[1][2][3] |
Part 3: Operational Disposal Protocols
3.1. Solid Waste (Contaminated Consumables) [1][2][3]
-
Items: Weighing boats, gloves, paper towels, silica gel from flash columns.[3]
-
Protocol:
-
Place all solids directly into a yellow biohazard/chem-hazard bag (2-mil thickness minimum).
-
Do not rinse weighing boats into the sink. Rinse with acetone into the Liquid Waste container, then dispose of the boat as solid waste.
-
Seal the bag with a zip-tie or tape (gooseneck seal).[1][2][3]
-
Label: "Solid Debris Contaminated with Toxic Organics (Quinoline Derivative)."
-
3.2. Liquid Waste (Mother Liquors & Reaction Mixtures) [1][2][3]
-
Items: Reaction solvents, extraction layers, HPLC effluent.[3]
-
Protocol:
-
Segregation: Segregate into Non-Halogenated Organic Waste containers (unless chlorinated solvents like DCM were used, then use Halogenated stream).
-
Compatibility Check: Ensure no oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container.[3] The acrylamide moiety can polymerize exothermically in the presence of radical initiators.
-
Labeling: List full chemical name and approximate concentration.
-
Cap Venting: Use vented caps (e.g., EcoFunnel) to prevent pressure buildup if minor degradation occurs.[3]
-
3.3. Spill Management (Emergency Procedure)
If the compound is spilled in powder or solution form:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear nitrile gloves (double gloved), lab coat, and N95/P100 respirator (if powder).[3]
-
Quenching (Optional but Recommended): Treat the spill with a 10% aqueous solution of Sodium Thiosulfate or Cysteine .[3] This acts as a nucleophile to neutralize the acrylamide Michael acceptor.[3]
-
Cleanup: Absorb with vermiculite or sand.[3] Do not use combustible materials like sawdust.[3]
-
Disposal: Treat absorbed material as Hazardous Solid Waste .
Part 4: Waste Stream Decision Matrix
The following diagram illustrates the logical flow for segregating this specific compound to ensure compliance.
Figure 1: Decision matrix for segregating quinoline-acrylamide waste streams. Note that all streams ultimately lead to incineration.
Part 5: Physicochemical Data for EHS Forms
When filling out internal EHS (Environmental Health & Safety) manifests, use the following estimated data if experimental values are unavailable.
| Property | Value (Estimated) | Relevance to Disposal |
| Physical State | Solid (likely crystalline) | Particulate control required (HEPA).[1][2][3] |
| Solubility | Low (Water), High (DMSO, DCM) | Do not attempt to dilute with water for disposal.[1][3] |
| Flash Point | >110°C (Predicted) | Unlikely to be Flammable (D001) unless in solvent.[1][2][3] |
| Reactivity | Polymerizable | Keep away from free-radical initiators.[1][2][3] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
-
U.S. Environmental Protection Agency (EPA). (2024).[2][3] Defining Hazardous Waste: Listed and Characteristic Wastes.
-
ECHA (European Chemicals Agency). (2023).[2][3] Quinoline: Substance Information & Hazard Classification.[3][1][2][3]
-
PubChem. (2024).[3] Compound Summary: Acrylamide (Mechanism of Toxicity).[2][3] National Library of Medicine.[3]
Sources
- 1. (3R)-N-[[(3S,5S)-3-[3-(diaminomethylideneamino)propyl]-1-(2,2-diphenylethyl)-2-oxo-1,4-diazepan-5-yl]methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | C34H43N7O2 | CID 44205814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. PubChemLite - N-isopentyl-n-(2-naphthylmethyl)-3-oxo-3-pyrimidin-2-yl-propanamide (C23H25N3O2) [pubchemlite.lcsb.uni.lu]
- 4. carlroth.com [carlroth.com]
- 5. umdearborn.edu [umdearborn.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on a conservative hazard assessment of its constituent chemical moieties: the quinoline ring system, the acrylamide core, and the N,N-diisopentyl functional groups.
The quinoline component is associated with potential carcinogenicity, mutagenicity, and skin and eye irritation.[1][2] Acrylamide and its derivatives are known to be potent neurotoxins and are also suspected carcinogens and mutagens, with significant hazards upon ingestion, inhalation, and skin contact.[3][4][5] The N,N-diisopentyl groups may affect the compound's physical properties, such as solubility and absorption, but do not mitigate the inherent hazards of the quinoline and acrylamide structures. Therefore, a stringent approach to personal protective equipment (PPE) is mandatory.
I. Hazard Assessment and Corresponding PPE
A thorough risk assessment is the foundation of laboratory safety. For (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide, the primary hazards are presumed to be:
-
High Acute Toxicity: (Oral, Dermal, Inhalation)
-
Neurotoxicity: [5]
Based on this hazard profile, the following PPE is required for all handling procedures.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | The acrylamide moiety suggests a high potential for dermal absorption.[8] Double-gloving provides an additional barrier against potential tears and permeation. Nitrile gloves offer good resistance to a range of chemicals.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9] |
| Eyes and Face | Chemical safety goggles and a full-face shield | To protect against splashes of liquids and airborne particles of the solid compound.[10] Standard safety glasses are insufficient. |
| Body | A flame-resistant laboratory coat and a chemical-resistant apron | A lab coat provides a primary barrier against incidental contact.[6] A chemical-resistant apron is necessary when handling larger quantities or when there is a significant risk of splashes. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge | Due to the suspected high toxicity and potential for aerosolization of the solid, a respirator is essential.[11] The specific cartridge should be selected based on the scale of the operation and the potential for vapor or dust generation. All handling of the solid compound must be performed in a certified chemical fume hood.[4][5] |
II. Operational and Disposal Plans
A. Step-by-Step PPE Protocol
-
Donning Sequence:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don laboratory coat.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don respiratory protection.
-
Don eye and face protection.
-
-
Doffing Sequence (to be performed in a designated area):
-
Remove the chemical-resistant apron (if used).
-
Remove outer gloves, peeling them off without touching the outer surface.
-
Remove face shield and goggles.
-
Remove laboratory coat.
-
Remove inner gloves.
-
Remove respirator.
-
Perform thorough hand hygiene.
-
B. Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of handling (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide, with integrated safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
C. Disposal Plan
All waste generated from handling (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide must be treated as hazardous waste.[11][12]
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials should be collected in a dedicated, labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Decontamination: All glassware and surfaces should be decontaminated. A recommended procedure is to rinse with a suitable organic solvent to dissolve the compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.[4]
III. Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spills: For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean it up.[2] The absorbent material and any contaminated items should be placed in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department.
This guide is intended to provide a framework for the safe handling of (E)-N,N-diisopentyl-3-(3-quinolinyl)-2-propenamide. It is imperative that all researchers handling this and other novel compounds receive thorough training on the specific hazards and handling procedures. Always consult with your institution's EHS department for guidance on specific safety protocols and waste disposal procedures.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Acrylamide. Retrieved from [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. (2022). Acrylamide (12/22) - Safe Operating Procedure. Retrieved from [Link]
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SafeWork NSW. (n.d.). Acrylamide. Retrieved from [Link]
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Ashland. (n.d.). Acrylamide | Product Stewardship Summary. Retrieved from [Link]
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International Programme on Chemical Safety. (1991). Acrylamide (HSG 45, 1991). Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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PubMed. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]
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Amide 60. (2018). SAFETY DATA SHEET FOR CHEMICALS. Retrieved from [Link]
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Symptoma. (n.d.). Quinoline Derivative Poisoning. Retrieved from [Link]
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ScienceLab.com. (2010). Material Safety Data Sheet. Retrieved from [Link]
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hubergroup Deutschland GmbH. (2022). Safety data sheet. Retrieved from [Link]
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Vanderbilt University. (n.d.). Sodium Amide and Potassium Metal. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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ILO Encyclopaedia of Occupational Health and Safety. (2011). Amides. Retrieved from [Link]
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MilliporeSigma. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Diisopentyl phthalate. Retrieved from [Link]
Sources
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- 4. ehs.unl.edu [ehs.unl.edu]
- 5. Acrylamide | SafeWork NSW [safework.nsw.gov.au]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
